Basic yellow 36
Description
Historical Context and Evolution of Basic Yellow 36 Research
The history of this compound is intrinsically linked to the broader history of synthetic dyes, which began in 1856 with William Henry Perkin's synthesis of Mauveine. psiberg.com The critical development for azo dyes, the class to which this compound belongs, occurred in 1858 when Johann Peter Griess developed the diazotization reaction, a process fundamental to creating the azo functional group (-N=N-). youtube.comnih.gov This discovery quickly led to the synthesis of the first azo dye, Aniline Yellow, in 1861, and the first commercially marketed azo dye, Bismarck Brown (or Manchester Brown), a few years later. youtube.comnih.gov
The evolution of azo dye research moved from creating simple monoazo dyes to more complex and varied structures, including disazo and polyazo compounds, to achieve a wide spectrum of colors and improve properties like lightfastness. Cationic dyes, also known as basic dyes, were among the earliest classes of synthetic dyes developed. Their defining characteristic is a positive charge, which allows them to bond with negatively charged substrates. While the specific timeline for the first synthesis of this compound (CAS No. 12221-83-9) is not well-documented in academic literature, its existence is a result of this century-long evolution in synthetic dye chemistry. ncku.edu.tw Research on cationic azo dyes has generally focused on their application in dyeing, their interaction with various fibers, and, more recently, their environmental fate and removal from wastewater.
Significance of this compound within Azo Dye Chemistry and Beyond
Azo dyes represent the largest and most versatile class of commercial dyes, constituting 60-70% of all dyes used in the textile and food industries. ekb.eg Their significance stems from their relatively simple and cost-effective synthesis, which allows for immense structural variety, leading to a full spectrum of colors. psiberg.comekb.eg
The specific importance of this compound lies in its classification as a cationic dye . The positive charge on the molecule's chromophore (color-bearing part) is a key feature. This allows it to form strong ionic bonds with materials that have anionic (negatively charged) surfaces. This property is particularly significant for dyeing certain synthetic textiles, such as acrylics, and to a lesser extent, specially treated natural fibers. The strength of this interaction typically results in brilliant hues with high tinctorial strength. Beyond textiles, the principles of cationic dye chemistry are relevant in fields studying molecular interactions, adsorption processes, and environmental science.
Classification and Structural Features Relevant to Research Applications
This compound is classified based on its chemical structure and ionic properties. Its key features are summarized in the table below.
| Property | Classification/Feature | Description |
| Dye Class | Azo Dye | Contains one or more azo groups (-N=N-) linking aromatic rings. This group is the primary chromophore responsible for the dye's color. ekb.eg |
| Ionic Nature | Cationic (Basic) Dye | The molecule carries a net positive charge. This is typically due to the presence of auxochromic groups such as amino (-NH2) or substituted amino (-NR2) groups. ekb.eg |
| CAS Number | 12221-83-9 | A unique identifier for this specific chemical substance. ncku.edu.tw |
The fundamental structure of an azo dye consists of an Ar-N=N-Ar' core, where Ar and Ar' are aryl groups (such as phenyl or naphthyl rings). mdpi.com As a cationic dye, the structure of this compound would incorporate functional groups that impart a positive charge, enabling its primary application mechanism: electrostatic attraction to anionic sites on a substrate. This structure dictates its solubility in polar solvents and its high affinity for appropriate textile fibers.
Overview of Major Research Domains for this compound
Academic research involving cationic azo dyes like this compound is concentrated in a few key areas, driven by their industrial applications and environmental relevance.
Textile Chemistry and Material Science : The primary domain for this compound research is its application in dyeing processes. Studies in this area focus on optimizing dyeing parameters such as temperature, pH, and time to achieve desired color strength (K/S values), levelness, and fastness properties on various fabrics, particularly polyester (B1180765) and acrylics. nih.govresearchgate.net Research also explores the kinetics and thermodynamics of dye uptake by fibers.
Environmental Science and Engineering : The release of dyes into industrial effluent is a significant environmental concern, as they are highly visible and can be recalcitrant to degradation. frontiersin.org A substantial body of research is dedicated to methods for removing azo dyes from wastewater. While studies specifically naming this compound are limited, research on cationic azo dyes investigates various removal techniques, including:
Adsorption : Using low-cost adsorbents to bind and remove dyes from water. frontiersin.org
Advanced Oxidation Processes (AOPs) : Employing powerful oxidizing agents to break down the complex dye molecule into simpler, less harmful compounds. mdpi.com
Bioremediation : Using microorganisms to metabolize and decolorize the dyes. mdpi.com
The table below summarizes the primary research domains for this class of dyes.
| Research Domain | Focus Areas | Key Research Questions |
| Textile Chemistry | Dyeing kinetics, thermodynamics, fastness properties, application on synthetic fibers. | How can dyeing efficiency be maximized? What are the optimal conditions for achieving specific shades and durability? |
| Environmental Science | Wastewater treatment, dye degradation, adsorption kinetics, bioremediation. | What are the most effective and economical methods for removing the dye from industrial effluent? What are the degradation byproducts? |
| Analytical Chemistry | Development of methods for dye detection and quantification in various matrices. | How can trace amounts of the dye be accurately measured in water or on textiles? |
Properties
CAS No. |
12221-83-9 |
|---|---|
Molecular Formula |
C17H14NO5P |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Basic Yellow 36
Established Synthetic Pathways for Basic Yellow 36
The traditional synthesis of this compound is a well-established industrial process rooted in the foundational reactions of organic chemistry.
Diazotization and Azo Coupling Reactions
The primary and most common method for synthesizing this compound involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. slideshare.net In this specific synthesis, the starting materials are 3-aminobenzenesulfonic acid (metanilic acid) and diphenylamine (B1679370). worlddyevariety.com
The first step is the diazotization of metanilic acid. This reaction is typically carried out in an aqueous medium with the addition of hydrochloric acid and sodium nitrite (B80452). google.com The mixture is cooled to a low temperature, generally between 0-5 °C, to ensure the stability of the resulting diazonium salt. google.com The reaction transforms the primary amino group (-NH₂) of the metanilic acid into a diazonium group (-N₂⁺).
The second step is the azo coupling reaction. The freshly prepared diazonium salt of metanilic acid is then reacted with diphenylamine. worlddyevariety.com Since diphenylamine is not readily soluble in water, it is often emulsified before the coupling reaction. slideshare.net The coupling reaction is sensitive to pH, and the conditions are carefully controlled to facilitate the electrophilic substitution of the diazonium salt onto the electron-rich aromatic ring of the diphenylamine. A Chinese patent describes a preparation method where the diazo liquid is added to a coupling tank containing a diphenylamine emulsion at 20°C. The pH is initially brought to 1.5 and then adjusted to 4.3 with a soda ash solution while maintaining the temperature at 13°C until the diazonium compound is consumed. google.compatsnap.com
| Step | Reactants | Reagents | Key Conditions | Product |
| Diazotization | 3-Aminobenzenesulfonic acid (Metanilic acid) | Sodium nitrite, Hydrochloric acid | 0-5 °C | 3-Sulfobenzenediazonium (B92615) chloride |
| Azo Coupling | 3-Sulfobenzenediazonium chloride, Diphenylamine | Soda ash (for pH adjustment) | 13-20 °C, pH 1.5 initially, then adjusted to 4.3 | This compound (Acid Yellow 36) |
Alternative Synthetic Routes and Reaction Conditions
While the diazotization and azo coupling pathway is dominant, variations in reaction conditions and reagents can be employed to optimize yield and purity. For instance, the choice of acid and the method of pH control can influence the reaction kinetics and the profile of byproducts. The patent for Metanil Yellow G specifies the use of hydrochloric acid and subsequent pH adjustments with soda ash solution. google.com The final product is then typically isolated by salting out, followed by drying and crushing. google.com
Innovations in Green Synthesis Approaches for this compound and Related Compounds
In response to growing environmental concerns, green chemistry principles are being increasingly applied to the synthesis of azo dyes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For azo dyes in general, green synthesis methods often focus on the use of solid acid catalysts or solvent-free reaction conditions. researchgate.net
One promising green approach involves the use of solid supports and catalysts. For example, the diazotization and azo coupling reactions can be carried out using solid acid catalysts, which can be easily recovered and reused, reducing the generation of acidic wastewater. researchgate.net Another innovative technique is mechanochemistry, where the reactions are conducted by grinding the solid reactants together, often in the absence of a solvent. researchgate.net This solvent-free approach significantly reduces the environmental impact of the synthesis. While specific examples for this compound are not extensively documented, these general principles for azo dye synthesis are applicable. The use of green-synthesized nanoparticles, such as zinc oxide or manganese ferrite, has been explored for the photocatalytic degradation of Metanil Yellow, which represents a green approach to remediation rather than synthesis. researchgate.netnih.govmdpi.comsemanticscholar.org
Derivatization and Functionalization Strategies for this compound Analogues
The modification of the this compound structure can lead to the development of analogues with altered properties, such as different shades, improved fastness, or specific functionalities for advanced applications.
One potential strategy for creating derivatives is through the functionalization of the diphenylamine moiety. For instance, the synthesis of D-π-A azo dyes bearing thiazole-diphenylamine units has been reported. bohrium.com This suggests that the phenyl rings of the diphenylamine in this compound could be substituted with various functional groups to tune the electronic and optical properties of the dye.
Another approach involves modifying the azo dye after its initial synthesis. A method for producing thermally stable 4-(N,N-diarylamino)-4'-nitroazobenzene dyes involves a direct copper-mediated C-N bond formation on a pre-existing amino-substituted azo dye, a process known as the Ullmann coupling. rsc.orgibm.com This technique could potentially be adapted to introduce additional aryl groups onto the diphenylamine nitrogen of this compound, creating more complex and potentially more stable dye structures.
Mechanistic Studies of this compound Formation and Intermediates
The formation of this compound proceeds through a well-understood, two-step electrophilic aromatic substitution mechanism.
The first step, diazotization , begins with the formation of nitrous acid from sodium nitrite and a strong acid, such as hydrochloric acid. byjus.comunacademy.comkkwagh.edu.in The nitrous acid is then protonated, and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine, in this case, 3-aminobenzenesulfonic acid, then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 3-sulfobenzenediazonium chloride. byjus.com The positive charge of the diazonium ion is delocalized across the two nitrogen atoms and the aromatic ring. kkwagh.edu.in
The second step is the azo coupling , which is an electrophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org The diazonium salt acts as the electrophile and attacks the electron-rich diphenylamine, which serves as the nucleophile. The coupling typically occurs at the para-position of one of the phenyl rings of diphenylamine due to steric hindrance and electronic effects. The reaction proceeds through a sigma complex intermediate, which then loses a proton to restore aromaticity and form the final azo dye, this compound. The pH of the reaction medium is crucial; it must be mildly acidic to neutral, as a low pH would protonate the diphenylamine, deactivating it towards electrophilic attack, while a high pH could lead to side reactions of the diazonium salt. organic-chemistry.org
Advanced Characterization Techniques in Basic Yellow 36 Studies
Spectroscopic Analysis Methodologies for Basic Yellow 36
Spectroscopic techniques are fundamental in the characterization of this compound, offering insights into its electronic structure, functional groups, and molecular weight. up.ac.za Key methods include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Vis spectroscopy is commonly used to determine the maximum absorption wavelength (λmax) of dyes, which is crucial for colorimetric analysis and quantification. mdpi.comacademicjournals.org For azo dyes like Acid Yellow 36, which shares structural similarities with basic dyes, UV-Vis spectra are instrumental in monitoring their concentration and degradation. bioline.org.br The λmax for Acid Yellow 36 has been identified at 414 nm. bioline.org.br Another related dye, Basic Yellow 28, exhibits a maximum absorption at 440 nm. eeer.org
FTIR spectroscopy helps in identifying the functional groups present in the dye molecule. mdpi.com The analysis of related compounds reveals characteristic peaks corresponding to various vibrational modes, such as those for C=O, OH, and aromatic C=C bonds. academicjournals.org
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms. up.ac.zaresearchgate.net While specific NMR data for this compound is not detailed in the provided context, the technique is generally applied to elucidate the structure of complex organic molecules. semanticscholar.org
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the dye, aiding in its identification. up.ac.zaunl.pt High-resolution mass spectrometry, such as that available with Orbitrap systems, can provide accurate mass measurements, which is demonstrated in the analysis of related azo dyes like Acid Yellow 36. researchgate.net
Table 1: Spectroscopic Data for Related Yellow Dyes
Application of High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of dyes in complex mixtures. nih.govresearchgate.netlcms.czxml-journal.net This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of dyes in various samples, including food and textiles. nih.govresearchgate.netlcms.cz
In the analysis of industrial dyes, HPLC-MS/MS methods have been developed for the simultaneous determination of multiple compounds, including those related to this compound. nih.govresearchgate.net For instance, a method for five yellow industrial dyes utilized an Agilent ODS C18 column with a mobile phase of 5 mmol/L ammonium (B1175870) acetate (B1210297) (containing 0.1% formic acid) and acetonitrile. nih.gov The analysis is often performed in multiple reaction monitoring (MRM) mode, which enhances the specificity of detection. researchgate.netxml-journal.net For basic dyes like Basic Orange II, detection is typically carried out in positive ion mode. researchgate.netxml-journal.net
Methodological Refinements in Spectrophotometric Determination
Spectrophotometry remains a widely used technique for the quantification of dyes due to its simplicity and cost-effectiveness. bioline.org.brnih.gov Methodological refinements focus on improving the accuracy and efficiency of dye concentration measurements, particularly in complex matrices like wastewater. nih.gov
The determination of dye concentration is based on measuring the absorbance at the dye's λmax. bioline.org.breeer.org For the removal of Acid Yellow 36, spectrophotometric analysis at 414 nm was used to calculate the color removal efficiency. bioline.org.br Similarly, the concentration of Basic Yellow 28 in wastewater treatment studies was determined by measuring absorbance at 440 nm. eeer.org The efficiency of dye removal can be calculated from the initial and final concentrations. tandfonline.comorientjchem.org Statistical models based on spectrophotometric data across a range of wavelengths (e.g., 380–700 nm) can also be developed to estimate water quality parameters. nih.gov
Chromatographic Separation Techniques for this compound and Related Dyes
Chromatography is a fundamental technique for separating components of a mixture. ncert.nic.inslideshare.net Various chromatographic methods are employed for the separation of this compound and related dyes from other substances. ncert.nic.inscribd.comyoutube.com These techniques rely on the differential distribution of the analytes between a stationary phase and a mobile phase. ncert.nic.inslideshare.net
Commonly used techniques include paper chromatography, thin-layer chromatography (TLC), and column chromatography. ncert.nic.inslideshare.net In paper chromatography, separation is based on the partition of substances between the liquid in the pores of the paper (stationary phase) and a solvent (mobile phase). ncert.nic.in TLC is performed on a plate coated with a thin layer of an adsorbent like silica (B1680970) gel, where separation occurs as the mobile phase moves up the plate. khanacademy.org
For the analysis of synthetic dyes, High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high resolution and efficiency. unl.ptlcms.cz The separation of various dyes, including azo dyes and basic dyes, is often achieved using a C18 column and a gradient elution program with a mobile phase consisting of water (often with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. unl.ptlcms.cz
Advanced Microscopy and Surface Analysis for this compound Interactions
Advanced microscopy and surface analysis techniques provide visual and chemical information about how this compound interacts with various surfaces and materials. researchgate.netnsf.gov These methods are crucial for understanding the mechanisms of dye adsorption and the properties of modified surfaces. scielo.brmdpi.com
Techniques like scanning electron microscopy (SEM) can be used to analyze the surface structure of materials that have adsorbed dyes. eeer.org Surface chemistry modifications, which can be induced by treatments like corona discharge, can be analyzed to understand how they impact the adsorption process. scielo.br Such treatments can alter the surface functional groups, increasing acidity and the presence of carboxyl groups, which can enhance the adsorption of specific substances. scielo.br
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that can measure the elemental composition and chemical state of elements on a material's surface. mdpi.comthermofisher.com This is valuable for characterizing the surface of adsorbents before and after dye interaction. mdpi.com The interaction of dyes with surfaces can also be studied by observing changes in the surface charge and the density of functional groups. acs.orgmdpi.com
Fluorescence microscopy, including techniques like Förster Resonance Energy Transfer (FRET) microscopy, can be used to study molecular interactions at a nanoscale. plos.orgabcam.commdpi.com By labeling molecules with fluorescent probes, it is possible to visualize their localization and interactions within complex systems. nsf.govabcam.com
Table 2: Compound Names Mentioned
Interaction Mechanisms of Basic Yellow 36 with Diverse Substrates
The Dynamics of Attachment: Adsorption Mechanisms and Kinetic Studies
The process of Basic Yellow 36 accumulating on the surface of a solid material is known as adsorption. This phenomenon is a complex interplay of factors that determine how quickly and how much of the dye can be removed from a solution. Researchers employ various models and experimental approaches to unravel these dynamics.
Reaching a Balance: Equilibrium Isotherm Modeling
To understand the maximum amount of this compound that a substrate can adsorb, scientists use equilibrium isotherm models. These mathematical models describe the relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid surface when the system has reached a state of equilibrium.
Two of the most commonly used models are the Langmuir and Freundlich isotherms. The Langmuir model assumes that adsorption occurs at specific, localized sites on the adsorbent surface, forming a single layer (monolayer) of dye molecules. nih.govmdpi.com This model is often indicative of a more uniform and energetically homogeneous surface. nih.gov The Freundlich model , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.gov It can be applied to multilayer adsorption. nih.gov
Studies have shown that the adsorption of basic dyes, including those similar in nature to this compound, often fits the Langmuir model well, suggesting a monolayer coverage on the adsorbent. mdpi.commocedes.org For instance, research on the adsorption of various basic dyes onto activated carbon has demonstrated that the Langmuir model provides a good fit for the experimental data. mocedes.orghkie.org.hk This implies that the surface of the adsorbent has a finite number of identical sites where the dye molecules can bind. nih.gov
Table 1: Comparison of Langmuir and Freundlich Isotherm Models
| Feature | Langmuir Model | Freundlich Model |
|---|---|---|
| Adsorption Surface | Homogeneous | Heterogeneous |
| Adsorption Layers | Monolayer | Multilayer |
| Adsorption Energy | Uniform | Variable |
| Applicability | Idealized systems, chemisorption | Non-ideal, reversible adsorption |
The Pace of Uptake: Kinetic Modeling and Rate Determination
The speed at which this compound is adsorbed onto a substrate is another critical factor, and this is described by kinetic models. These models help in understanding the rate-controlling steps of the adsorption process, such as diffusion or chemical reaction. gnest.org
The pseudo-first-order and pseudo-second-order kinetic models are widely used to analyze adsorption data. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net In contrast, the pseudo-second-order model suggests that the rate-limiting step is a chemical sorption process involving the sharing or exchange of electrons between the adsorbent and the dye molecule. muq.ac.irekb.eg
Numerous studies on the adsorption of basic dyes have found that the pseudo-second-order kinetic model provides a better fit for the experimental data. researchgate.netscispace.comdergipark.org.tr This indicates that the adsorption process is likely controlled by chemisorption, where a chemical bond is formed between the dye and the adsorbent surface. ekb.eg The initial rate of adsorption is often high as there are many vacant sites on the adsorbent, and it gradually decreases as these sites become occupied. researchgate.net
The Surface Matters: Influence of Adsorbent Surface Chemistry and Morphology
The physical and chemical characteristics of the adsorbent play a pivotal role in its ability to capture this compound. Properties such as surface area, pore size, and the presence of specific functional groups significantly influence the adsorption capacity. gnest.orgcsic.es
Adsorbents with a large surface area and a porous structure generally exhibit higher adsorption capacities because they offer more sites for the dye molecules to bind. gnest.orgdiva-portal.org For example, activated carbons derived from various agricultural wastes are effective adsorbents due to their well-developed porosity. csic.es The morphology of the surface, including its roughness and the distribution of pores, also affects how the dye molecules interact with the adsorbent.
The surface chemistry, specifically the presence of functional groups like carboxyl, hydroxyl, and phenolic groups, is crucial. csic.espsu.edu These groups can act as active sites for binding this compound through various interaction mechanisms, including electrostatic attraction and hydrogen bonding. nih.gov Modifying the surface of an adsorbent to introduce or enhance these functional groups can significantly improve its dye removal efficiency. csic.es
The Role of the Environment: pH and Ionic Strength in Adsorption Processes
The pH of the solution and the presence of other ions (ionic strength) can dramatically affect the adsorption of this compound. psu.eduugm.ac.id The pH influences the surface charge of the adsorbent and the degree of ionization of the dye molecule. muq.ac.ircsic.es
This compound is a cationic dye, meaning it carries a positive charge in solution. nih.gov The surface of many adsorbents becomes negatively charged at higher pH values (above their point of zero charge, or pzc). psu.edujmaterenvironsci.com This creates a strong electrostatic attraction between the positively charged dye molecules and the negatively charged adsorbent surface, leading to enhanced adsorption. nih.govjmaterenvironsci.com Conversely, at low pH, the adsorbent surface may become positively charged, leading to electrostatic repulsion and a decrease in adsorption. jmaterenvironsci.com However, for some systems, maximum adsorption is observed at acidic pH, which can be attributed to the protonation of specific functional groups on the adsorbent surface, creating favorable binding sites. nih.govderpharmachemica.com
Ionic strength, which is the concentration of salts in the solution, can also impact adsorption. An increase in ionic strength can either enhance or reduce adsorption depending on the specific interactions. researchgate.net In some cases, increasing ionic strength can lead to a decrease in adsorption capacity due to competition between the salt cations and the cationic dye molecules for the active sites on the adsorbent. ugm.ac.idjmaterenvironsci.com In other instances, it can promote the aggregation of dye molecules, which might affect their interaction with the adsorbent surface. psu.edu
The Forces that Bind: Chemical Bonding and Intermolecular Forces
The interaction between this compound and a substrate is not just a simple physical attachment; it involves a complex interplay of various forces that hold the dye molecule to the surface. These forces can range from strong chemical bonds to weaker intermolecular attractions.
The Power of Charge: Electrostatic Interactions with Charged Biomolecules or Fibers
One of the most significant forces driving the adsorption of this compound, a cationic dye, is electrostatic interaction. nih.govnih.gov Many natural and synthetic fibers, as well as biomolecules, possess charged functional groups on their surfaces. nih.govrsc.org For example, materials like cotton, wool, and silk, as well as biomolecules such as proteins and nucleic acids, can have negatively charged sites. nih.govnih.gov
When this compound is in an aqueous solution, its positively charged ions are strongly attracted to these negatively charged surfaces. nih.govacs.org This electrostatic attraction is a primary mechanism for the binding of the dye to these substrates. capes.gov.br The strength of this interaction is influenced by the charge density on both the dye molecule and the substrate, as well as the pH of the surrounding medium, which can alter the charge characteristics of both components. mdpi.commdpi.com This fundamental principle is exploited in the dyeing of textiles, where controlling the pH of the dye bath can optimize the electrostatic attraction and lead to efficient and vibrant coloring of the fabric.
Hydrogen Bonding and Van der Waals Forces in Dye-Material Systems
The interaction between dyes and various materials is a complex process governed by a variety of intermolecular forces. Among these, hydrogen bonding and van der Waals forces play a crucial role in the adsorption and binding of dyes like this compound to substrates.
Hydrogen bonds are a specific type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen, nitrogen, or fluorine. wikipedia.org This bond is directional and stronger than van der Waals forces, significantly influencing the three-dimensional structures and properties of many materials. wikipedia.org In the context of dye-material systems, hydrogen bonds can form between functional groups on the dye molecule and complementary groups on the surface of the material. For instance, the amine groups in a cationic dye can act as hydrogen bond donors, while hydroxyl or carbonyl groups on a substrate can act as acceptors. nih.gov The formation of these bonds enhances the adsorption of the dye onto the material. nih.gov
The table below summarizes the key intermolecular forces and their roles in dye-material interactions.
| Intermolecular Force | Description | Role in Dye-Material Systems |
| Hydrogen Bonding | A strong, directional interaction between a hydrogen atom bonded to a highly electronegative atom and another nearby electronegative atom. wikipedia.org | Promotes strong and specific binding of dyes to materials with complementary functional groups (e.g., hydroxyl, carboxyl, amine groups). nih.govnih.gov |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density, creating transient dipoles. wikipedia.org | Contribute to the overall adhesion and adsorption of dyes, particularly on nonpolar surfaces or when other interactions are weak. researchgate.netrsc.org |
| Electrostatic Interactions | Attraction or repulsion between charged species. rsc.org | Significant for ionic dyes, where attraction to oppositely charged sites on a material's surface drives adsorption. rsc.orgrsc.org |
| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. rsc.org | Important for dyes containing aromatic structures, contributing to their adsorption on materials with aromatic moieties. rsc.org |
Photochemical Interactions of this compound with Photosensitive Materials
The interaction of dyes like this compound with photosensitive materials is fundamental to a range of technologies, including photopolymerization and dye-sensitized solar cells (DSSCs). nih.govacs.org These interactions are initiated by the absorption of light, which excites the dye molecule to a higher energy state, triggering a cascade of photochemical reactions. uva.nl
In the context of photopolymerization , dyes can act as photosensitizers. instras.com When a photosensitive formulation containing a dye is exposed to light of a specific wavelength, the dye absorbs the light energy and transfers it to a photoinitiator. instras.com This energy transfer generates reactive species, such as free radicals, which then initiate the polymerization of monomers and oligomers in the formulation, leading to the formation of a solid polymer. acs.orginstras.com The efficiency of this process depends on the spectral properties of the dye and its ability to interact effectively with the photoinitiator. The use of visible light for photopolymerization is advantageous as it allows for a better match between the emission spectrum of the light source and the absorption spectrum of the sample. instras.com
In dye-sensitized solar cells (DSSCs) , the dye molecule plays a central role in converting light energy into electrical energy. nih.gove-asct.org The dye is adsorbed as a monolayer onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). e-asct.orgsolaronix.com Upon absorbing a photon, the dye molecule is excited from its ground state to an excited state. nih.gov From this excited state, an electron is injected into the conduction band of the semiconductor. e-asct.orgresearchgate.net This charge separation is the primary step in generating a photocurrent. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, its ability to bind to the semiconductor surface, and the energy levels of its ground and excited states relative to the semiconductor's conduction band. e-asct.org
The table below outlines the key photochemical processes involving dyes in these applications.
| Application | Key Photochemical Process | Role of the Dye |
| Photopolymerization | Photoinduced initiation of polymerization. acs.orginstras.com | The dye acts as a photosensitizer, absorbing light and transferring energy to a photoinitiator to generate reactive species that start the polymerization reaction. instras.com |
| Dye-Sensitized Solar Cells (DSSCs) | Photoinduced electron injection. nih.gove-asct.org | The dye absorbs light, becomes excited, and injects an electron into the conduction band of a semiconductor, initiating the process of converting light into electricity. nih.gove-asct.orgresearchgate.net |
Environmental Remediation and Degradation Pathways of Basic Yellow 36
Advanced Oxidation Processes (AOPs) for Basic Yellow 36 Degradation
Fenton and Photo-Fenton Oxidation Systems
The Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), is a well-established AOP for dye degradation. jmaterenvironsci.comresearchgate.net The reaction generates hydroxyl radicals, which are powerful oxidizing agents. jmaterenvironsci.com The efficiency of the Fenton process is influenced by several factors, including pH, temperature, and the concentrations of both H₂O₂ and Fe²⁺. upc.edujmaterenvironsci.com For the degradation of Basic Yellow 28, a related dye, optimal conditions were found to be a pH of 3.0, with 90% disappearance of the dye achieved in just 2 minutes. jmaterenvironsci.com Increasing the temperature can also intensify the Fenton process by enhancing the decomposition of H₂O₂ into radicals. acs.org
The photo-Fenton process is an enhancement of the traditional Fenton reaction, where the use of ultraviolet (UV) or visible light accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺), thereby producing more hydroxyl radicals. researchgate.netmdpi.com This leads to a more efficient degradation of organic pollutants. In a study comparing the two processes for a mixture of Acid Yellow 36 and Methyl Orange, the photo-Fenton reaction achieved complete decolorization in 70 minutes and total mineralization in 180 minutes, whereas the Fenton reaction alone only achieved 75% mineralization in the same timeframe. researchgate.net For the degradation of Remazol Black B, the photo-Fenton process with UVA light resulted in a 36% reduction in Total Organic Carbon (TOC), compared to 16% with the standard Fenton process. raco.cat
Table 1: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Degradation
| Process | Target Dye(s) | Decolorization Time | Mineralization (TOC Removal) | Reference |
|---|---|---|---|---|
| Fenton | Basic Yellow 28 | 2 minutes (90% disappearance) | Not specified | jmaterenvironsci.com |
| Fenton | Acid Yellow 36 & Methyl Orange | Not specified | 75% in 180 minutes | researchgate.net |
| Photo-Fenton | Acid Yellow 36 & Methyl Orange | 70 minutes | Complete in 180 minutes | researchgate.net |
| Fenton | Remazol Black B | Not specified | 16% | raco.cat |
Electrochemical Oxidation Techniques
Electrochemical oxidation is a clean and effective technology for treating wastewater containing organic pollutants. This method often employs high-performance electrodes, such as boron-doped diamond (BDD) anodes, which are known for their corrosion resistance and ability to generate hydroxyl radicals. capes.gov.brnih.gov
The electro-Fenton process is a variation where ferrous ions and hydrogen peroxide are generated in-situ electrochemically. researchgate.net In a study on the decolorization of Acid Yellow 36 using a BDD cathode, optimal conditions of 0.24 mmol L⁻¹ Fe²⁺, a current density of 23 mA/cm², and an electrolysis time of 48 minutes resulted in a 98% decolorization efficiency. researchgate.net
Another approach involves the direct anodic oxidation of the dye on the electrode surface. The addition of ferrous ions can enhance the electrochemical oxidation of Acid Yellow 36 on BDD electrodes, possibly through the generation of the highly oxidizing ferrate ion (Fe(VI)). nih.gov A 94% decolorization of a 40 ppm solution of Acid Yellow 36 was achieved through the in-situ electrochemical generation of ferrate (VI) using BDD electrodes. scielo.org.bo
A hybrid system combining BDD/Ti electrooxidation with microfiltration (EO/MF) has also been shown to be effective for treating synthetic wastewater containing Acid Yellow 36. This system achieved complete removal of Chemical Oxygen Demand (COD) and over 90% removal of color and turbidity. capes.gov.br
Ozonation and Catalytic Ozonation Processes
Ozonation is a powerful oxidation technique for water treatment, as ozone (O₃) can directly react with organic molecules or decompose to form hydroxyl radicals, especially under alkaline conditions. researchgate.netsci-hub.semdpi.com Ozone is particularly effective at breaking the conjugated double bonds responsible for the color of dyes. sci-hub.se
Catalytic ozonation involves the use of a catalyst to enhance the decomposition of ozone and the generation of hydroxyl radicals, thereby increasing the efficiency of pollutant degradation. researchgate.netmdpi.com Various materials, including metal oxides and activated carbon, can be used as catalysts. mdpi.com For instance, iron-loaded rice husk ash has been used as a catalyst in the combined catalytic ozonation and electroflocculation process for the removal of Basic Yellow 28, with maximum removal achieved at a pH of 10. researchgate.net In another study, a magnetite catalyst demonstrated 92% catalytic ozonation performance for sunset yellow dye within 25 minutes. tandfonline.com
A study on the decolorization of Acid Yellow 36 found that both adsorption on activated alumina (B75360) and ozone oxidation could individually remove over 97% of the dye. tci-thaijo.org Combining these processes in a three-phase system under acidic conditions achieved 98.7% dye removal in just 20 minutes. tci-thaijo.org
Photocatalytic Degradation using Semiconductor Materials
Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is a promising AOP for dye degradation. as-pub.comscirp.orgscielo.org.ar When these materials are irradiated with light of sufficient energy, they generate electron-hole pairs that can produce reactive oxygen species, including hydroxyl radicals, which then degrade the organic pollutants. as-pub.comscirp.org
For Acid Yellow 36, photocatalytic degradation using a TiO₂-UV system has been investigated. In one study, 88.4% degradation of a 20 mg/L solution was achieved in 28 hours at a pH of 8.0 with a TiO₂ dose of 0.25 g. as-pub.com The rate of degradation was highest in the initial stages of the reaction. as-pub.com
The efficiency of photocatalysis can be enhanced by using composite materials. For example, nanocrystalline xerogels of titanium oxide with copper oxide (CuO) and hydroxyapatite (B223615) (HA) have been synthesized for the photocatalytic discoloration of Acid Yellow 36. nih.govresearchgate.net The best performance was achieved with HA-CuO-TiO₂ xerogels, which showed a significantly higher degradation kinetic constant compared to HA-TiO₂ materials alone. nih.govresearchgate.net Doping TiO₂ with zirconium has also been explored to enhance the photocatalytic degradation of Acid Yellow 36. researchgate.net
Table 2: Research Findings on Photocatalytic Degradation of Acid Yellow 36
| Photocatalyst | Light Source | Initial Dye Concentration | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|---|
| TiO₂ | UV | 20 mg/L | 88.4% | 28 hours | as-pub.com |
| HA-CuO-TiO₂ xerogels | UV/Visible | Not specified | High (kinetic constant of 0.24 min⁻¹) | Not specified | nih.govresearchgate.net |
Synergistic Effects in Combined AOP Systems
Combining different AOPs can lead to synergistic effects, resulting in enhanced degradation efficiency compared to individual processes. mdpi.comeolss.net This is often due to the increased generation of reactive oxygen species. eolss.net
The combination of ozonation with other AOPs has shown promise. For example, combining ozonation with UV radiation or catalysts can increase reaction rates by several orders of magnitude. eolss.net A study on a combined catalytic ozonation and electroflocculation process for Basic Yellow 28 removal demonstrated the benefits of a hybrid approach. researchgate.net Another study showed that a persulfate/magnetite/O₃ hybrid system was more efficient in decomposing sunset yellow dye than the Fenton's reagent or simple catalytic decomposition. tandfonline.com
The integration of electrochemical processes with other AOPs is also effective. A hybrid system of BDD/Ti electrooxidation and microfiltration successfully treated wastewater containing Acid Yellow 36. capes.gov.br The solar photoelectro-Fenton (SPEF) process, which combines electrochemical oxidation, Fenton's reaction, and solar irradiation, has been shown to be highly effective for the mineralization of Acid Yellow 36. researchgate.net
Biodegradation and Bioremediation Approaches for this compound
Bioremediation utilizes microorganisms like bacteria, fungi, and algae to break down pollutants. iipseries.orgmdpi.comdergipark.org.tr This approach is considered cost-effective and environmentally friendly. mdpi.com
Bacteria, in particular, are widely used in wastewater treatment due to their ability to survive in a range of environmental conditions. tecnoscientifica.com They can degrade azo dyes through the action of enzymes like azoreductases, which break the azo bond (-N=N-). tecnoscientifica.com A mixed culture of bacteria in a combined anaerobic-aerobic bioreactor was able to completely remove Acid Yellow 36 at a loading rate of 100 mg/L/day. researchgate.net Under anaerobic conditions, the dye was degraded to aromatic amines, which were then mineralized under aerobic conditions. researchgate.net
Fungi, especially white-rot fungi, are also effective in dye degradation due to their ability to produce extracellular enzymes. dergipark.org.tr These enzymes can tolerate high concentrations of toxic compounds. dergipark.org.tr Studies have shown that fungal strains often exhibit maximum dye removal activity at acidic pH values. dergipark.org.tr For example, Pleurotus pulmonarius has been shown to effectively biodegrade reactive yellow dye into low molecular weight compounds. kwarastatepolytechnic.edu.ng
The efficiency of biodegradation is influenced by various factors, including pH, temperature, initial dye concentration, and the presence of other nutrients. bbrc.inopenbiotechnologyjournal.com Optimization of these parameters is crucial for maximizing the decolorization efficiency of the selected microorganisms. openbiotechnologyjournal.com For the biodegradation of Basic Yellow Auramine-O, another basic dye, maximum decolorization was achieved at an initial pH of 6, with yeast extract and glucose as nitrogen and carbon sources, respectively. bbrc.in
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acid Yellow 36 (AY36) |
| Basic Yellow 28 |
| This compound |
| Basic Yellow Auramine-O |
| Boron-Doped Diamond (BDD) |
| Copper Oxide (CuO) |
| Ferric Ions (Fe³⁺) |
| Ferrous Ions (Fe²⁺) |
| Ferrate (VI) |
| Hydrogen Peroxide (H₂O₂) |
| Hydroxyapatite (HA) |
| Methyl Orange |
| Ozone (O₃) |
| Remazol Black B |
| Sunset Yellow |
| Titanium Dioxide (TiO₂) |
| Zinc Oxide (ZnO) |
Microbial Degradation Mechanisms and Pathways
Microbial degradation offers a cost-effective and environmentally friendly method for breaking down complex dye molecules into less toxic or non-toxic compounds. mdpi.com This process relies on the metabolic capabilities of various microorganisms, including bacteria, fungi, and algae. frontiersin.org The primary mechanism involves the enzymatic breakdown of the dye's chemical structure.
The initial and most crucial step in the degradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. nih.govmdpi.com This is primarily carried out by enzymes known as azoreductases, which can function under both anaerobic and aerobic conditions, although anaerobic conditions are often more favorable. mdpi.comijcmas.com This cleavage results in the formation of aromatic amines, which are often colorless but can still be toxic. nih.gov
Following the initial decolorization, further degradation of these aromatic amines occurs, typically under aerobic conditions. ijcmas.com A variety of enzymes, including laccases, lignin (B12514952) peroxidases, and manganese peroxidases, produced by microorganisms like filamentous fungi, can oxidize these aromatic intermediates, leading to the opening of the aromatic rings. nih.govmdpi.com This multi-step process, often involving a combination of anaerobic and aerobic stages, aims for the complete mineralization of the dye into simple, harmless substances like carbon dioxide, water, and inorganic ions. mdpi.comfrontiersin.org
Microorganisms such as Pseudomonas aeruginosa and Aspergillus niger have demonstrated high efficiency in degrading various dyes. mdpi.com The effectiveness of microbial degradation can be influenced by several environmental factors, including pH, temperature, and the presence of other organic compounds. openbiotechnologyjournal.com
Biosorption and Bioadsorption Processes
Biosorption is a physico-chemical process where substances are bound to the surface of biological materials. sbmicrobiologia.org.br This method utilizes the natural affinity of various biomaterials, including living or dead microbial biomass (bacteria, fungi, algae) and agricultural wastes, to sequester pollutants like dyes from aqueous solutions. nih.govtuiasi.ro The process can involve mechanisms such as adsorption, ion exchange, and surface complexation. sbmicrobiologia.org.br
A wide range of low-cost adsorbents derived from agricultural waste has been investigated for the removal of dyes. Materials such as sawdust, rice husk, sugarcane bagasse, and various plant barks have shown potential for adsorbing both acid and basic dyes. nih.govresearchgate.netmatec-conferences.org For instance, activated carbon prepared from mahogany sawdust and rice husk has been successfully used for the adsorption of Acid Yellow 36. researchgate.net Similarly, biochar derived from Delonix regia has demonstrated a high biosorption capacity for Acid Yellow 36. nih.gov
The effectiveness of biosorption is influenced by factors such as the pH of the solution, the initial dye concentration, and the chemical nature of the biosorbent's surface. nih.govresearchgate.net For example, the adsorption of Acid Yellow 36 onto certain biochars is more favorable at a lower pH due to electrostatic attraction between the cationic dye molecules and the positively charged surface of the adsorbent. nih.gov
The key advantages of biosorption include its low cost, high efficiency, and the wide availability of biosorbent materials. tuiasi.ro Both living and dead biomass can be effective, with dead biomass often being preferred as it is not affected by toxic waste and does not require nutrients. ijcmas.com
Table 1: Examples of Biosorbents for Dye Removal
| Biosorbent Material | Target Dye(s) | Reported Removal Efficiency/Capacity | Reference |
| Delonix regia biochar-sulphur | Acid Yellow 36 (AY36) | 270.27 mg/g capacity | nih.gov |
| Mahogany Sawdust Carbon | Acid Yellow 36 | High adsorption capacity | researchgate.net |
| Rice Husk Carbon | Acid Yellow 36 | Effective adsorbent | researchgate.net |
| Saccharomyces cerevisiae | Basic Yellow 2 | 93% discoloration | mdpi.com |
| Activated Sludge | Basic Yellow 24 | 105.6 mg/g capacity | iisc.ac.in |
Fundamental Studies on Degradation Pathways and Byproducts
Identification of Degradation Intermediates
The degradation of azo dyes is a complex process that proceeds through several intermediate compounds before complete mineralization. The identification of these intermediates is crucial for elucidating the degradation pathway and ensuring that no persistent or more toxic byproducts are formed.
During the degradation of azo dyes, the initial cleavage of the azo bond leads to the formation of aromatic amines. nih.gov For dyes structurally similar to this compound, intermediates such as aromatic amines, naphthoquinone, and phenolic compounds have been identified. researchgate.net Further degradation can lead to the formation of smaller organic acids. researchgate.net For example, in the degradation of Acid Yellow 36, identified intermediates included tartronic, maleic, fumaric, oxalic, formic, and oxamic acids. researchgate.net
Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in identifying these transient chemical species. researchgate.net For instance, LC-MS analysis has been used to identify intermediate by-products in the degradation of Reactive Yellow 160A, revealing peaks corresponding to various breakdown products. mdpi.com
Mineralization Efficiency and Total Organic Carbon (TOC) Removal
The ultimate goal of dye degradation is complete mineralization, which means converting the organic dye molecule entirely into inorganic compounds like CO2, H2O, and mineral acids. The efficiency of this process is commonly measured by the removal of Total Organic Carbon (TOC). mdpi.com
Different advanced oxidation processes (AOPs) have shown varying degrees of success in mineralizing dyes. For example, in the treatment of Acid Yellow 36, the solar photoelectro-Fenton (SPEF) process was found to achieve almost total mineralization, indicated by a high TOC removal. researchgate.net In contrast, the standard electro-Fenton (EF) process resulted in poor TOC removal under similar conditions, highlighting the importance of the chosen technology. researchgate.net
Studies on other azo dyes have also demonstrated high TOC removal efficiencies under optimized conditions. For instance, supercritical water oxidation (SCWO) of various azo dyes achieved TOC removal efficiencies above 80%, and in some cases, up to 100%. mdpi.com The photocatalytic degradation of Basic Yellow 28 in a microreactor system also achieved complete mineralization, with TOC levels dropping significantly. mdpi.com
The efficiency of mineralization can be influenced by various factors, including the type of catalyst used, pH, and the presence of other substances in the wastewater. researchgate.netmersin.edu.tr
Table 2: Mineralization and TOC Removal for Azo Dyes
| Treatment Process | Target Dye | TOC Removal Efficiency | Reference |
| Solar Photoelectro-Fenton (SPEF) | Acid Yellow 36 | Almost total mineralization | researchgate.net |
| Electro-Fenton (EF) | Acid Yellow 36 | Poor TOC removal | researchgate.net |
| Supercritical Water Oxidation (SCWO) | Various Azo Dyes | >80% to 100% | mdpi.com |
| Periodate/H2O2 in Microreactor | Basic Yellow 28 | Near-total mineralization | mdpi.com |
| Photocatalysis (TiO2) | Mixed Basic Dyes | 75% for binary mixture | mersin.edu.tr |
Environmental Fate Modeling and Prediction of this compound in Aquatic Systems
Environmental fate modeling is a critical tool for predicting the transport, transformation, and ultimate destination of chemicals like this compound in aquatic ecosystems. mdpi.com These models integrate various physical, chemical, and biological processes to simulate the behavior of a pollutant over time and space. nih.gov
Models such as AQUATOX can simulate the partitioning of chemicals among water, sediment, and organisms, as well as degradation processes like microbial breakdown and photolysis. epa.gov The development of predictive models often relies on quantitative structure-activity relationships (QSARs), which correlate the chemical structure of a molecule with its environmental behavior and degradation rate. mdpi.com
For complex environmental systems, various types of models are employed, including material flow analysis models, multimedia compartmental models, and spatial river/watershed models. nih.gov While these models are becoming increasingly robust, their validation often requires extensive experimental data from diverse aquatic environments. nih.gov
The prediction of degradation rates can be challenging, but artificial intelligence and machine learning models are emerging as powerful tools. mdpi.com These models can analyze large datasets of molecular descriptors and experimental degradation rates to predict the behavior of new or untested compounds. mdpi.comresearchgate.net Such predictive capabilities are invaluable for assessing the potential environmental risk of dyes and for designing more environmentally benign alternatives.
Analytical Chemistry for Basic Yellow 36 Detection and Quantification
Development of Highly Sensitive and Selective Detection Methods
The development of highly sensitive and selective methods is paramount for the determination of Basic Yellow 36, particularly at trace levels in complex samples. Various analytical techniques have been explored and optimized to achieve low limits of detection (LOD) and quantification (LOQ).
Spectrophotometry, coupled with multivariate calibration techniques like partial least squares (PLS) and principal component regression (PCR), has been successfully employed for the simultaneous determination of textile dyes, including those with similar chemical structures to this compound. These methods are advantageous due to their simplicity and speed. For instance, a study demonstrated the use of spectrophotometry for the simultaneous determination of three textile dyes, Basic Yellow 28, Basic Red 46, and Basic Blue 41, in water samples.
Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are widely recognized for their high sensitivity and selectivity in dye analysis. HPLC methods, often coupled with diode-array detection (DAD) or mass spectrometry (MS), allow for the effective separation and quantification of individual dyes from complex mixtures. The choice of the stationary and mobile phases is critical for achieving optimal separation of polar compounds like this compound.
Capillary electrophoresis (CE) is another powerful technique that offers high resolution and sensitivity for the analysis of synthetic dyes. Its advantages include short analysis times and low consumption of reagents.
The following table summarizes the performance characteristics of selected analytical methods for dye analysis, indicative of the capabilities for this compound detection.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages |
| UV-Vis Spectrophotometry | µg/mL range | µg/mL range | Simple, rapid, cost-effective |
| High-Performance Liquid Chromatography (HPLC) | ng/mL to µg/mL range | ng/mL to µg/mL range | High sensitivity, high selectivity, suitable for complex mixtures |
| Capillary Electrophoresis (CE) | pg/mL to ng/mL range | pg/mL to ng/mL range | High resolution, short analysis time, low sample volume |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | pg/mL to ng/mL range | pg/mL to ng/mL range | Very high sensitivity and selectivity, structural information |
Sample Preparation and Extraction Techniques for Complex Matrices
The analysis of this compound in real-world samples, such as industrial wastewater or textile materials, necessitates effective sample preparation to remove interfering substances and concentrate the analyte. The complexity of these matrices poses a significant challenge to direct analysis.
Solid-phase extraction (SPE) is a widely used and effective technique for the pre-concentration and clean-up of dye samples. Various sorbents, including C18, silica (B1680970) gel, and polymeric phases, can be employed to retain the dye of interest while allowing interfering components to pass through. The selection of the appropriate sorbent and elution solvent is crucial for achieving high recovery rates.
Liquid-liquid extraction (LLE) is another common method for isolating dyes from aqueous solutions. This technique involves the partitioning of the dye between the aqueous sample and an immiscible organic solvent. The efficiency of LLE depends on factors such as the solvent-to-sample ratio, pH, and the presence of salts.
Other innovative extraction techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), offer advantages of being solvent-free or using minimal solvent, and providing high enrichment factors.
The table below provides an overview of common sample preparation techniques used for dye analysis.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High enrichment factors, high selectivity, ease of automation. | Can be time-consuming, potential for sorbent-analyte irreversible adsorption. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive. | Requires large volumes of organic solvents, can be labor-intensive. |
| Solid-Phase Microextraction (SPME) | Extraction using a coated fiber. | Solvent-free, simple, portable. | Fiber fragility, limited sample capacity. |
| Stir Bar Sorptive Extraction (SBSE) | Extraction using a coated magnetic stir bar. | High enrichment factors, reduced solvent consumption. | Longer extraction times, potential for carryover. |
Validation of Analytical Methods for Robustness and Reproducibility
Method validation is a critical step to ensure that an analytical procedure is reliable, accurate, and reproducible for its intended purpose. The validation of methods for this compound analysis typically involves the assessment of several key parameters in accordance with international guidelines.
Linearity is evaluated to confirm that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically assessed by analyzing a series of standard solutions and performing a linear regression analysis.
Accuracy refers to the closeness of the measured value to the true value and is often determined through recovery studies by spiking blank matrices with known amounts of this compound.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).
Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as pH, temperature, or mobile phase composition. This provides an indication of its reliability during routine use.
Limits of Detection (LOD) and Quantification (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
A comprehensive validation process ensures the integrity of the analytical data generated for this compound.
Application of Advanced Analytical Techniques in Research Contexts
Advanced analytical techniques are instrumental in research involving this compound, particularly in studies focused on its environmental fate, degradation, and toxicological effects.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as time-of-flight (TOF) or Orbitrap MS, enables the identification of transformation products and metabolites of this compound in environmental and biological samples. This is crucial for understanding the degradation pathways and potential persistence of the dye and its byproducts in the environment.
Tandem mass spectrometry (MS/MS) provides structural information that aids in the unequivocal identification of the parent dye and its degradation products.
Capillary electrophoresis-mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, making it a powerful tool for the analysis of complex samples containing ionic dyes like this compound.
Spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), are also employed in research to characterize the chemical structure of this compound and its interaction with other molecules.
These advanced techniques provide the necessary sensitivity and specificity to investigate the behavior of this compound at environmentally relevant concentrations and to elucidate the mechanisms of its interaction with various environmental compartments.
Computational and Theoretical Studies of Basic Yellow 36
Quantum Chemical Calculations for Molecular Structure and Reactivity (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in determining the electronic structure and predicting the reactivity of molecules. numberanalytics.com DFT methods solve the Kohn-Sham equations to model the electronic structure, providing a balance between accuracy and computational cost for many chemical systems. numberanalytics.comchemrxiv.org These calculations can yield valuable information about molecular geometries, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's chemical behavior.
For complex organic molecules like Basic Yellow 36, DFT calculations can predict the most stable three-dimensional conformation. This is crucial as the molecule's shape influences its physical and chemical properties, including its interaction with other molecules and surfaces. The process often involves geometry optimization, where the algorithm seeks the lowest energy structure of the molecule. acs.org
Furthermore, quantum chemical calculations can identify reactive sites within the this compound molecule. By analyzing parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict where the molecule is most likely to undergo electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and reactivity. chemrxiv.org These theoretical predictions are instrumental in understanding the mechanisms of chemical transformations. aip.org
Table 1: Representative Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest energy, three-dimensional arrangement of atoms in the molecule. | Determines the molecule's shape and steric properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. chemrxiv.org |
| Electron Density | Distribution of electrons within the molecule. | Highlights regions of high or low electron density, indicating potential sites for chemical reactions. |
This table is illustrative and the values would be obtained from specific DFT calculations on this compound.
Molecular Dynamics Simulations of this compound Interactions with Surfaces and Solvents
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. acs.org This technique is particularly useful for studying the behavior of this compound in different environments, such as in solution or adsorbed onto a surface. acs.orgmdpi.com
MD simulations model the interactions between atoms using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom, the simulation generates a trajectory that describes how the system evolves. acs.org
When studying this compound in a solvent, MD simulations can reveal how the solvent molecules arrange themselves around the dye molecule and how this solvation shell affects its conformation and properties. nih.govuba.ar In the context of adsorption, MD simulations can model the process of the dye molecule approaching and binding to a surface, providing insights into the binding orientation and the strength of the interaction. acs.org These simulations are crucial for understanding the mechanisms behind processes like dye removal from wastewater using adsorbent materials.
Mixed-solvent molecular dynamics (MixMD) is a specific application that can identify "hot spots" on a molecule's surface that are favorable for binding. nih.gov This could be used to understand how this compound interacts with other molecules in a complex mixture.
Table 2: Key Outputs from Molecular Dynamics Simulations of this compound
| Simulation Output | Description | Relevance to this compound |
| Trajectory | A time-series of atomic coordinates. | Visualizes the dynamic behavior of the molecule and its interactions. |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the structure of the solvent around the dye molecule. mdpi.com |
| Binding Free Energy | The change in free energy upon binding of the dye to a surface. | Quantifies the strength of the adsorption interaction. |
| Conformational Analysis | Study of the different spatial arrangements of the molecule. | Reveals how the environment influences the shape of this compound. |
This table represents typical data obtained from MD simulations.
Prediction of Reaction Mechanisms and Degradation Pathways through Computational Modeling
Computational modeling is a powerful tool for investigating the chemical reactions that this compound may undergo, including its degradation in the environment. rsc.orgresearchgate.net By modeling potential reaction pathways, researchers can identify the most likely mechanisms and the resulting degradation products. rsc.orgresearchgate.net
These models often employ quantum chemical methods, like DFT, to calculate the energies of reactants, products, and transition states. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. rsc.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. nrel.gov
Computational frameworks can be developed to systematically explore potential degradation reactions. rsc.orgresearchgate.net These frameworks can integrate reactivity descriptors to generate possible reaction complexes and then search for elementary reaction steps, including transition states and intermediates. rsc.orgresearchgate.net This automated approach allows for the exploration of a wide range of potential degradation pathways that might not be intuitively obvious. The insights gained from these models are invaluable for designing strategies to break down persistent organic pollutants like this compound. ucsd.edu
Development of Predictive Models for Adsorption and Environmental Fate
Predictive models play a crucial role in assessing the environmental impact of chemicals like this compound. fera.co.uk These models aim to forecast the compound's behavior in various environmental compartments, such as soil and water, and its tendency to be adsorbed by different materials. fera.co.ukrsc.org
For adsorption, models can be developed to predict the extent to which this compound will bind to surfaces like activated carbon, clays, or biomass. tandfonline.com These models often use quantitative structure-activity relationship (QSAR) approaches, where the adsorption behavior is correlated with the molecular structure and properties of the dye. The development of such models is essential as it is impractical to experimentally test the adsorption of every chemical onto every possible adsorbent. rsc.org
Regarding environmental fate, predictive models can estimate how a chemical will be distributed and transformed in the environment. mdpi.comitrcweb.org These models consider various processes, including:
Biodegradation: The breakdown of the chemical by microorganisms. mdpi.com
Photolysis: The breakdown of the chemical by sunlight. mdpi.com
Hydrolysis: The reaction of the chemical with water. mdpi.com
Sorption: The binding of the chemical to soil and sediment. mdpi.com
By integrating data on these processes, models can predict the persistence and mobility of this compound in the environment, which is critical for risk assessment and management. fera.co.uk
Emerging Research Directions and Future Outlook for Basic Yellow 36 Studies
Integration of Machine Learning and AI in Basic Yellow 36 Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research on dyes like this compound. nih.gov These computational tools offer powerful methods for prediction and optimization, areas where traditional experimental approaches can be slow and resource-intensive. nih.govacs.org ML algorithms can analyze vast datasets to identify complex patterns and relationships that are not immediately obvious to human researchers. acs.org
Furthermore, AI and ML are becoming instrumental in the design and optimization of remediation processes for dye-contaminated wastewater. Supervised machine learning algorithms, such as neural networks and support vector machines, can model the adsorption of dyes onto various materials. acs.orgacs.org By training these models with experimental data, researchers can predict the dye removal efficiency of new or modified adsorbent materials under different conditions (e.g., pH, temperature, concentration). This predictive capability accelerates the discovery of optimal materials and conditions for removing this compound from effluents, making the development process more efficient and targeted. acs.org The general aim of ML is to make a prediction based on features learned from training data, which can be applied to tasks from diagnosing conditions to classifying chemical properties. nih.gov
Novel Materials and Technologies for Enhanced Remediation
Growing environmental concerns over dye pollution have spurred significant research into novel materials and technologies for the effective remediation of wastewater containing compounds like this compound. mdpi.com Traditional methods are often being supplanted by more efficient, cost-effective, and environmentally friendly alternatives. mdpi.com Adsorption remains a preferred technique due to its high efficiency and simple application. mdpi.com
A key area of development is the use of low-cost, sustainable adsorbents derived from agricultural waste and other natural sources. nih.gov Biochar, produced from biomass such as animal waste, plant matter, and sewage sludge, is a promising adsorbent due to its large surface area and abundance of surface functional groups. nih.gov Similarly, adsorbents derived from Silybum Marianum (milk thistle) stems have demonstrated remarkable efficiency, removing over 99% of Basic Yellow 28 from aqueous solutions under optimized conditions. mdpi.com
Researchers are also engineering advanced composite materials to enhance removal capacity. One study demonstrated that a composite made from okra micro-cellulose crystal (MCC) and modified Bijoypur clay could effectively absorb basic yellow dye, along with heavy metals like copper and nickel. mdpi.com The use of renewable, cellulose-based micro-materials is a growing trend in the development of high-performance filters and membranes. mdpi.com Another novel approach involves using materials derived from the depolymerization of used tires, which can be converted into carbonaceous adsorbents effective for removing basic dyes. researchgate.net
Beyond adsorption, advanced oxidation processes (AOPs) like the Fenton and photo-Fenton processes are being explored for the complete mineralization of dyes. mdpi.comresearchgate.net These methods use hydroxyl radicals to break down the complex azo dye structure into simpler, non-toxic compounds. researchgate.net The solar photoelectro-Fenton (SPEF) process, in particular, has shown high efficacy in mineralizing Acid Yellow 36, a related azo dye, highlighting a potent technology for future remediation strategies. researchgate.net
Interactive Table: Performance of Novel Adsorbents for Basic Dye Remediation
| Adsorbent Material | Target Dye | Initial Concentration (mg/L) | Adsorbent Dose (g/L) | pH | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|---|---|---|
| Okra MCC-Clay Composite | Basic Yellow (II) | 50 | 2 | Not Specified | >95% (for metals) | 24-31 (for metals) | mdpi.com |
| Silybum Marianum Stem (800°C) | Basic Yellow 28 | 15 | 1 | 10 | 99.45% | Not Specified | mdpi.com |
| Delonix regia Biochar-Sulphur | Acid Yellow 36 | Not Specified | Not Specified | 1.5 | Not Specified | 270.27 | nih.gov |
| Carbonaceous Adsorbent (from tires) | Chrysoidine G (Basic Orange 2) | Not Specified | Not Specified | Not Specified | Appreciable | Not Specified | researchgate.net |
Advanced Spectroscopic Probes for Real-time Monitoring of this compound Transformations
Understanding the transformation and degradation pathways of this compound is critical for optimizing its use in industrial applications and its removal in environmental contexts. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring, providing insights that are often unattainable with conventional analytical methods. mdpi.com
Raman spectroscopy is a particularly valuable probe because it provides chemical-specific information, allowing for the identification of specific molecular bonds and their changes over time. mdpi.com It has been successfully used to monitor the degradation of various pigments, including lead-tin yellow and red lead, when exposed to atmospheric acids. geoscienceworld.orggeoscienceworld.org By tracking changes in the Raman spectrum, researchers can observe the formation of new chemical species as the original dye molecule transforms. mdpi.com This technique could be applied to monitor the breakdown of this compound during remediation processes like advanced oxidation, providing a direct view of the reaction kinetics and intermediate products.
In conjunction with Raman, 3D fluorescence spectroscopy (also known as Photo-Luminescence Excitation, PLE) is another advanced method for studying degradation. mdpi.com It can reveal complex degradation processes that may involve multiple stages and mechanisms by mapping fluorescence intensity over a range of excitation and emission wavelengths. mdpi.com
For non-destructive and contactless monitoring, Near-infrared spectroscopy (NIRS) offers significant potential. NIRS has been evaluated for the health monitoring of resin-based coatings on surfaces, where it can detect chemical deterioration at early stages before physical failure occurs. plos.org Given that this compound is used in coatings and dyes, portable NIRS could be employed for onsite inspections to assess the integrity and aging of dyed materials in real-time without damaging the sample. plos.org These advanced spectroscopic tools provide a dynamic window into the chemical life of this compound, enabling more precise control over its synthesis, application, and degradation.
Theoretical Advances in Understanding Complex this compound Systems
Alongside experimental work, theoretical and computational chemistry has become an indispensable tool for gaining a fundamental understanding of complex molecular systems like this compound. chemrxiv.orgphysics.gov.az Methods based on Density Functional Theory (DFT) allow researchers to model the electronic structure and predict the properties of molecules with a high degree of accuracy. ststephens.net.inacs.org
Theoretical studies can elucidate the relationship between the molecular structure of a dye and its observed properties, such as color and stability. For example, DFT calculations can determine the nature of the electronic transitions that give rise to a dye's characteristic absorption bands in the visible spectrum. acs.org This knowledge is crucial for designing new dyes with specific desired colors or for understanding how environmental factors might alter the color of this compound.
Furthermore, computational models are vital for investigating the interactions between dye molecules and their surroundings. Theoretical studies can simulate the adsorption process of a dye onto a surface, such as an activated carbon adsorbent or a textile fiber. nih.govresearchgate.net These models help identify the primary forces driving the interaction (e.g., electrostatic interactions, hydrogen bonding) and can explain why certain materials are more effective at dye removal or why a dye has a high affinity for a particular fabric. nih.govrsc.org By correlating calculated chemical descriptor parameters with experimental data, such as dyeing performance, researchers can build predictive models that accelerate materials development. mdpi.com
These theoretical advances provide a molecular-level picture that complements experimental observations. physics.gov.az They enable the exploration of chemical phenomena that are difficult to measure directly, offering insights that can guide the synthesis of new compounds and the optimization of processes involving this compound. chemrxiv.org
Q & A
Q. How can researchers ensure transparency when reporting negative results in this compound toxicity assays?
- Methodological Answer : Adhere to FAIR data principles: Publish raw datasets (e.g., cell viability counts, LC50 values) in repositories like Zenodo. Disclose assay conditions (cell line, exposure duration) and statistical power calculations to contextualize negative findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
